molecular formula C10H11N3O2S B11874086 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11874086
M. Wt: 237.28 g/mol
InChI Key: OLNKAVXKUSANQQ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a pyrrolidine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the pyrrolidine substituent, which may enhance its biological activity and specificity compared to other thienopyrimidine derivatives. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O2S/c14-9-8-7(2-4-16-8)12-10(15)13(9)6-1-3-11-5-6/h2,4,6,11H,1,3,5H2,(H,12,15)

InChI Key

OLNKAVXKUSANQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

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